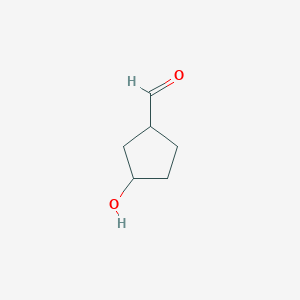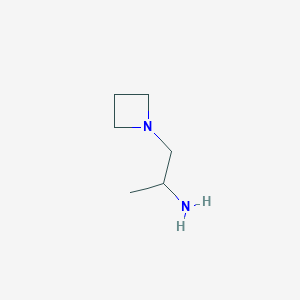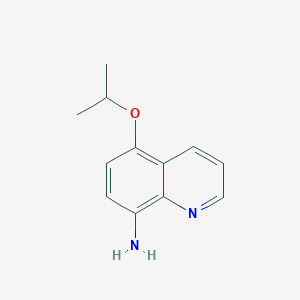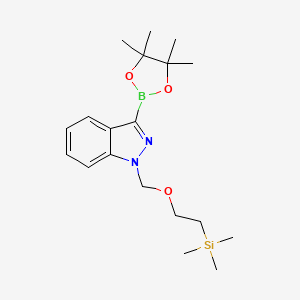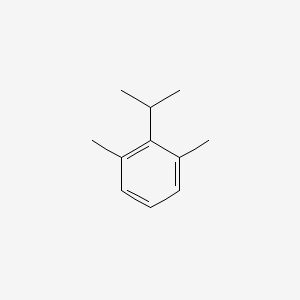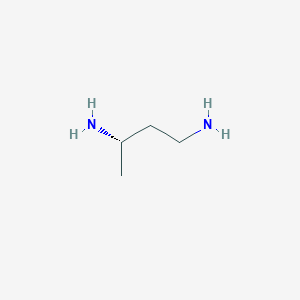
1,3-Butanediamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediamine, (S)-, also known as (S)-1,3-diaminobutane, is an organic compound with the molecular formula C₄H₁₂N₂. It is a chiral diamine, meaning it has two amino groups (-NH₂) attached to a butane backbone. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanediamine, (S)- can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitrobutane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reductive amination of 1,3-butanedione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 1,3-butanediamine, (S)- often involves the catalytic hydrogenation of 1,3-dinitrobutane. This process is carried out under high pressure and temperature conditions to achieve high yields and purity. The use of renewable carbon sources for the production of diamines is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediamine, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted diamines and amides.
Scientific Research Applications
1,3-Butanediamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Mechanism of Action
The mechanism of action of 1,3-butanediamine, (S)- involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The presence of two amino groups allows it to form stable complexes with metal ions, which can be utilized in catalysis and material science applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar in structure but with amino groups on adjacent carbon atoms.
1,4-Butanediamine: Has amino groups on the terminal carbon atoms of the butane chain.
1,5-Pentanediamine: Contains an additional carbon atom in the backbone compared to 1,3-butanediamine.
Uniqueness
1,3-Butanediamine, (S)- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific arrangement of amino groups allows for distinct reactivity and interaction with other molecules, making it a versatile compound in various chemical and industrial processes .
Properties
CAS No. |
25139-83-7 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
(3S)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1 |
InChI Key |
RGTXVXDNHPWPHH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCN)N |
Canonical SMILES |
CC(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


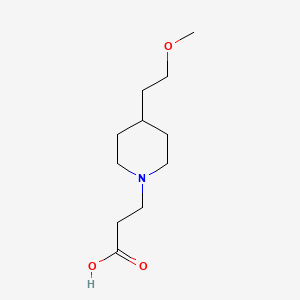
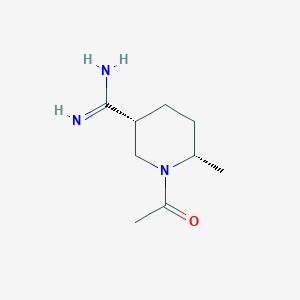
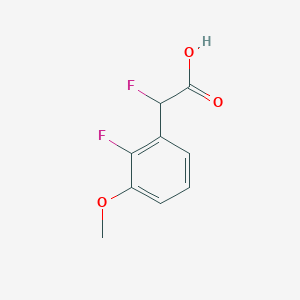
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)

